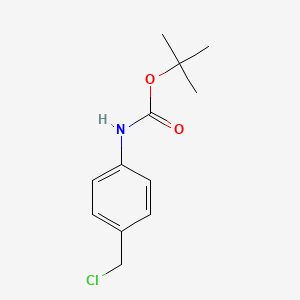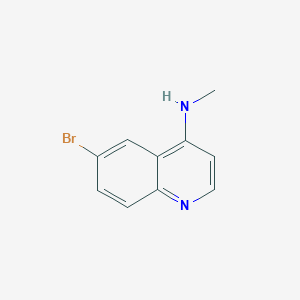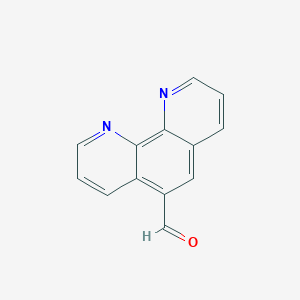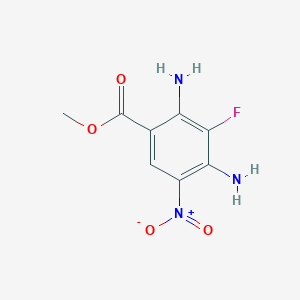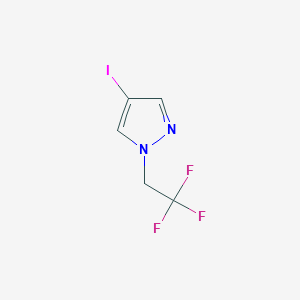![molecular formula C47H53NO15 B3030617 Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)- CAS No. 932042-85-8](/img/structure/B3030617.png)
Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-
説明
Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)- is a complex organic compound with a highly intricate structure. This compound belongs to the class of diterpenoids, which are known for their diverse biological activities and complex molecular architectures.
作用機序
Target of Action
The Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is an oxetane ring-opened impurity of Paclitaxel . It is also known as paclitaxel impurity M .
Mode of Action
Biochemical Pathways
The formation of this impurity is a part of the complex biochemical pathway involved in the synthesis of Paclitaxel .
Action Environment
The formation of this impurity is influenced by the conditions in the development, manufacturing, and storage of Paclitaxel-based drugs. Understanding and controlling the formation of this impurity is crucial for the quality control of these drugs. .
生化学分析
Biochemical Properties
Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity plays a role in biochemical reactions primarily as a byproduct of paclitaxel synthesis. It interacts with various enzymes and proteins involved in the metabolic pathways of paclitaxel. Notably, it interacts with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including paclitaxel. The nature of these interactions often involves the binding of the impurity to the active sites of these enzymes, potentially inhibiting their activity and affecting the overall metabolism of paclitaxel .
Cellular Effects
The effects of Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity on various types of cells and cellular processes are not as pronounced as those of paclitaxel itself. It can influence cell function by interfering with cell signaling pathways and gene expression. For instance, the presence of this impurity may lead to altered expression of genes involved in drug metabolism and resistance, potentially impacting the efficacy of paclitaxel in cancer treatment .
Molecular Mechanism
At the molecular level, Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity exerts its effects through binding interactions with biomolecules. It can inhibit the activity of enzymes such as cytochrome P450, leading to changes in the metabolism of paclitaxel. Additionally, it may affect the expression of genes involved in drug resistance, thereby influencing the overall therapeutic outcome of paclitaxel treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity can change over time. The stability of this compound is a critical factor, as it may degrade under certain conditions, leading to the formation of other byproducts. Long-term studies have shown that the presence of this impurity can affect cellular function, particularly in in vitro studies where cells are exposed to the compound for extended periods .
Dosage Effects in Animal Models
The effects of Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity vary with different dosages in animal models. At low doses, the compound may not exhibit significant biological activity. At higher doses, it can lead to toxic or adverse effects, including potential inhibition of paclitaxel metabolism and altered gene expression. These threshold effects are crucial for understanding the safety and efficacy of paclitaxel formulations containing this impurity .
Metabolic Pathways
Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is involved in the metabolic pathways of paclitaxel. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of paclitaxel. These interactions can affect metabolic flux and metabolite levels, potentially impacting the overall pharmacokinetics of paclitaxel .
Transport and Distribution
Within cells and tissues, Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is transported and distributed similarly to paclitaxel. It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules within the cell .
準備方法
The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of various protecting groups to ensure the correct functionalization of the molecule. The synthetic routes typically involve:
Formation of the Core Structure: This step often involves cyclization reactions to form the core diterpenoid structure.
Functional Group Modifications: Introduction of hydroxyl, acetoxy, and benzoyloxy groups through selective reactions.
Final Assembly: Coupling of the benzenepropanoic acid moiety with the diterpenoid core.
化学反応の分析
This compound undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
類似化合物との比較
This compound can be compared with other diterpenoids, such as:
Taxol: Known for its anticancer properties.
Forskolin: Used in research for its ability to activate adenylate cyclase.
Ginkgolide: Known for its neuroprotective effects.
特性
IUPAC Name |
[(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H53NO15/c1-25-31(63-43(57)36(52)35(28-16-10-7-11-17-28)48-41(55)29-18-12-8-13-19-29)23-47(59)40(54)38-45(6,39(53)37(62-27(3)50)34(25)44(47,4)5)32(51)22-33(61-26(2)49)46(38,58)24-60-42(56)30-20-14-9-15-21-30/h7-21,31-33,35-38,40,51-52,54,58-59H,22-24H2,1-6H3,(H,48,55)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMUOOTJLNHSQ-SJBOGKINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC(C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858276 | |
| Record name | [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
871.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932042-85-8 | |
| Record name | [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
